Piperbetol
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Overview
Description
Piperbetol is a natural product found in Piper puberulum and Piper betle with data available.
Scientific Research Applications
1. Piperine and Pancreatic β-Cell Dysfunction
Piperine, a major ingredient in pepper, shows potential in delaying the progression from obesity to diabetes. It has been found to protect against β-cell dysfunction by inhibiting macrophage accumulation and M1-like polarization. This effect is closely related to the mTOR/S6/4E-BP1 signal pathway (Yuan et al., 2021).
2. Piperine's Role in Type 2 Diabetes
Piperine exhibits an inhibitory action against alpha-amylase and alpha-glucosidase, enzymes relevant in type 2 diabetes. It binds with these target proteins and is suggested to be a prospective drug candidate for type 2 diabetes (Ahmed et al., 2022).
3. Piperine and Blood Glucose Level
Piperine, when administered in a subacute manner, displays significant antihyperglycemic activity. It's suggested for further investigation as a potential anti-diabetic agent (Atal et al., 2012).
4. Piperbetol as a PAF Receptor Antagonist
This compound, along with related compounds from Piper betle, are effective PAF receptor antagonists, showcasing a specific action in inhibiting platelet aggregation induced by PAF (Zeng et al., 1997).
5. Piperine's Bio-enhancing Effect with Metformin
Piperine enhances the effect of metformin in lowering blood glucose levels, indicating its potential as a bio-enhancing agent in diabetes treatment (Atal et al., 2016).
6. Piper betle Linn for Pharmacological Activities
Piper betle L. leaves exhibit roles in oral hygiene, anti-diabetic, cardiovascular, and other pharmacological activities. Compounds isolated from this plant show potential for medicinal and industrial applications (Kumar et al., 2010).
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(1R,5R,6S,7S,8S)-6-(4-hydroxy-3-methoxyphenyl)-3-methoxy-7-methyl-4-oxo-1-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |
InChI |
InChI=1S/C22H26O6/c1-6-9-22-11-17(27-5)20(25)19(21(22)28-13(3)23)18(12(22)2)14-7-8-15(24)16(10-14)26-4/h6-8,10-12,18-19,21,24H,1,9H2,2-5H3/t12-,18+,19-,21-,22-/m0/s1 |
InChI Key |
ZCLWBGXLYWCXHJ-OEYDJLRNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)OC)CC=C)OC(=O)C)C3=CC(=C(C=C3)O)OC |
Synonyms |
piperulin C puberulin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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